Product packaging for rivulobirin A(Cat. No.:)

rivulobirin A

Cat. No.: B1247406
M. Wt: 572.6 g/mol
InChI Key: AVODUFXCUYKMAY-UHFFFAOYSA-N
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Description

Overview of Natural Products Chemistry in Furanocoumarin Research

Natural products chemistry has been instrumental in the study of furanocoumarins, a class of organic chemical compounds produced by a variety of plants as a defense mechanism against insects and other organisms. nih.gov These compounds are characterized by a furan (B31954) ring fused with a coumarin (B35378). Depending on the fusion pattern, they are classified as linear (psoralen type) or angular (angelicin type). nih.govresearchgate.netjfda-online.com Furanocoumarins are particularly abundant in plant families such as Apiaceae, Rutaceae, Moraceae, and Fabaceae. nih.govresearchgate.net

The journey of furanocoumarin research in natural products chemistry began with the isolation of 5-methoxypsoralen from bergamot oil in 1838. mdpi.com Since then, chemists have identified a vast array of these compounds. The biosynthesis of furanocoumarins in higher plants starts from the shikimate pathway, with umbelliferone (B1683723) (7-hydroxycoumarin) serving as a key precursor. nih.govresearchgate.net A critical step in their formation is the prenylation of the coumarin scaffold, a reaction catalyzed by cytochrome P450 enzymes, followed by the formation of the furan ring. nih.govresearchgate.net

Research in this field involves the extraction, isolation, and structural elucidation of new and known furanocoumarins from various plant sources. tandfonline.com Techniques such as chromatography and spectroscopy are essential for separating and identifying these compounds. tandfonline.com Beyond identification, natural products chemistry also delves into the synthesis of furanocoumarin derivatives to explore structure-activity relationships and to create more stable or potent analogues for pharmacological studies. researchgate.netnih.gov

Significance of Dimeric Furanocoumarins in Chemical Biology

Dimeric furanocoumarins, which consist of two furanocoumarin monomers linked together, have garnered significant attention in chemical biology primarily due to their potent biological activities. amegroups.cnnih.gov A key area of their significance lies in their interaction with cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is a major enzyme in the human liver and intestine responsible for metabolizing a large percentage of clinically used drugs. amegroups.cnresearchgate.net

Many dimeric furanocoumarins are powerful inhibitors of CYP3A4. amegroups.cnnih.govdss.go.th This inhibition can be mechanism-based, leading to an increase in the oral bioavailability of various therapeutic agents, a phenomenon famously observed with grapefruit juice consumption. nih.govdss.go.th The dimeric structure often leads to a much stronger inhibition of CYP3A4 activity compared to their monomeric counterparts. amegroups.cndss.go.th For instance, furanocoumarin dimers and a trimer have shown inhibitory potencies similar to the strong CYP3A4 inhibitor, ketoconazole. researchgate.netamegroups.cn This potent inhibition makes them valuable as chemical probes to study the function and contribution of CYP3A4 in drug metabolism. nih.gov

Beyond their effects on drug-metabolizing enzymes, dimeric furanocoumarins have been investigated for other pharmacological properties, including anti-inflammatory and antiproliferative activities. researchgate.nettandfonline.comtandfonline.com For example, certain dimeric furanocoumarins isolated from the roots of Angelica dahurica have demonstrated the ability to inhibit nitric oxide production, suggesting potential anti-inflammatory effects. tandfonline.com The diverse biological activities of these dimers make them fascinating subjects for drug discovery and for understanding complex biological pathways. cabidigitallibrary.orgnih.gov

Historical Context of Rivulobirin A Discovery within Natural Product Research

The discovery of this compound is rooted in the systematic investigation of the chemical constituents of plants from the Umbelliferae family, a family well-known for producing a rich variety of coumarins and furanocoumarins. pharm.or.jp Specifically, this compound was isolated from the underground parts of Pleurospermum rivulorum, a plant used in Chinese folk medicine. pharm.or.jpacgpubs.org The research that led to its discovery was part of a broader effort to identify new bioactive compounds from medicinal plants. pharm.or.jpwordpress.com

In the late 1990s, researchers were actively isolating and characterizing new bicoumarins and spirotricoumarins from P. rivulorum. pharm.or.jp During these studies, a series of dimeric furanocoumarins, named rivulobirins A, B, C, and D, were discovered, along with trimeric structures called rivulotririns. pharm.or.jp The structure of this compound was elucidated using extensive spectroscopic methods, a common practice in modern natural product chemistry.

The discovery was significant because it expanded the known diversity of dimeric furanocoumarins. Subsequent studies on the biological activity of these newly found compounds revealed that this compound, along with other rivulobirin dimers and rivulotririn A, exhibited particularly strong inhibitory effects on CYP3A4 activity. pharm.or.jp This finding placed this compound and its analogues in the important class of potent natural CYP3A4 inhibitors, alongside the furanocoumarin dimers found in grapefruit juice. amegroups.cn

Research Findings on this compound

PropertyFindingSource
Chemical Classification Natural Furanocoumarin Dimer researchgate.net
Molecular Formula C32H28O10
Natural Source Pleurospermum rivulorum (Umbelliferae) pharm.or.jp
Biological Activity Potent inhibitor of Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp) pharm.or.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H28O10 B1247406 rivulobirin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H28O10

Molecular Weight

572.6 g/mol

IUPAC Name

9-[2-[3-hydroxy-2-methyl-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl]oxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C32H28O10/c1-17(2)22(15-38-30-26-20(9-11-36-26)13-18-5-7-24(34)40-28(18)30)42-32(3,4)23(33)16-39-31-27-21(10-12-37-27)14-19-6-8-25(35)41-29(19)31/h5-14,22-23,33H,1,15-16H2,2-4H3

InChI Key

AVODUFXCUYKMAY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)OC(C)(C)C(COC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5)O

Synonyms

rivulobirin A

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Rivulobirin a

Spectroscopic Methods for Structural Determination

The elucidation of Rivulobirin A's structure relies heavily on modern spectroscopic techniques, which provide detailed information about its molecular framework and stereochemistry. researchgate.netjeolusa.comanu.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: COSY, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. jeolusa.com For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together its intricate atomic connectivity.

1D NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms within the molecule. rsc.org For instance, the ¹H NMR spectrum of a related furanocoumarin dimer, Rivulobirin E, shows characteristic signals for the furanocoumarin protons. pharm.or.jp

2D NMR techniques, including COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for establishing the complete structure. pharm.or.jp

COSY experiments identify protons that are coupled to each other, helping to map out adjacent proton networks.

HMBC provides correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule.

NOESY experiments reveal protons that are close to each other in space, which helps in determining the relative stereochemistry and conformation of the molecule. pharm.or.jp

Through the comprehensive analysis of these NMR datasets, the planar structure and the relative configuration of this compound can be meticulously assembled. pharm.or.jp

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. pitt.edupremierbiosoft.compressbooks.pub For a compound like this compound, high-resolution mass spectrometry (HRMS) is particularly valuable.

High-resolution techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), can determine the molecular formula of a compound with high accuracy. pitt.edu For example, the molecular formula of the related Rivulobirin E was determined to be C₃₂H₃₀O₁₁ using high-resolution secondary ion mass spectrometry (HR-SIMS). pharm.or.jp This precise mass measurement is a critical first step in the structural elucidation process. jeolusa.com Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of furanocoumarins, although it is more suitable for volatile and thermally stable compounds. researchgate.net

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. uantwerpen.becas.czyoutube.com These methods are essential for determining the absolute configuration of stereocenters in molecules like this compound.

Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) provide information about the three-dimensional arrangement of atoms. youtube.comunideb.hu The experimental chiroptical spectra are often compared with spectra predicted by quantum chemical calculations to assign the absolute stereochemistry of the molecule. youtube.commdpi.com This combined experimental and computational approach is a powerful tool for resolving the complex stereochemistry of natural products. mdpi.com

Crystallographic Studies of Related Furanocoumarin Dimers

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule. mdpi.com While a crystal structure for this compound itself may not be available, the crystallographic analysis of related furanocoumarin monomers and dimers offers invaluable insights into the structural motifs and intermolecular interactions present in this class of compounds. acs.org

Studies on furanocoumarins like imperatorin, phellopterin, and bergapten (B1666803) have revealed that the pyrone moiety is typically planar. The crystal structures are often stabilized by a network of C-H···O hydrogen bonds, as well as C-H···π and π···π stacking interactions, which lead to the formation of supramolecular assemblies.

For instance, the X-ray crystal structure of 8-(3-methylbut-2-enyloxy)-marmesin acetate, a furanocoumarin, confirmed the S configuration at its C-2' position. acs.org Such data from related structures can serve as a reliable reference for confirming the stereochemical assignments made for this compound through spectroscopic and computational methods. However, obtaining suitable crystals of complex natural products for X-ray diffraction can be challenging. nih.gov

Computational Chemistry Approaches for Structure Validation

Computational chemistry has become an indispensable tool in modern structural elucidation, providing a theoretical framework to validate and interpret experimental data. uva.nlunivie.ac.at For this compound, computational methods are employed to predict molecular properties and compare them with experimental results, thereby confirming the proposed structure.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to calculate various molecular properties. rsc.org These methods can be used to:

Predict NMR chemical shifts and coupling constants, which can then be compared with the experimental NMR data for structure verification.

Calculate the theoretical chiroptical spectra (ECD and VCD), which are crucial for assigning the absolute configuration of the molecule when compared with experimental spectra. youtube.com

Explore the conformational landscape of the molecule to identify the most stable conformers, which is essential for a complete understanding of its three-dimensional structure.

By integrating computational predictions with experimental spectroscopic data, a highly confident and detailed structural model of this compound can be established. rsc.org This integrated approach is particularly powerful for complex and flexible molecules where experimental data alone may not be sufficient to resolve all structural ambiguities. core.ac.ukarxiv.org

Synthetic Chemistry of Rivulobirin a and Its Analogues

Retrosynthetic Analysis of Rivulobirin Anih.gov

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. deanfrancispress.comslideshare.net It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.come3s-conferences.org Each disconnection must correspond to a known and reliable chemical reaction performed in the forward, or synthetic, direction. slideshare.netamazonaws.com Key concepts in this analysis include identifying strategic bonds for disconnection, considering functional group interconversions (FGI) to facilitate these disconnections, and recognizing synthons—idealized fragments resulting from a disconnection—and their real-world chemical equivalents. deanfrancispress.comspcmc.ac.in The primary goals of retrosynthesis are to simplify the molecular complexity of the target and to devise a convergent and efficient synthetic route. e3s-conferences.org

Total Synthesis Strategies

The total synthesis of complex natural products like rivulobirin A is a significant endeavor in organic chemistry that drives the discovery of new synthetic methods and strategies. scripps.edu The successful construction of such molecules provides ultimate proof of their proposed structure and allows for the production of quantities sufficient for detailed biological evaluation.

Development of Novel Reaction Methodologies

The synthesis of complex molecules often necessitates the development of new chemical reactions to overcome specific challenges. mdpi.comnih.gov These novel methodologies may focus on improving efficiency, selectivity, or environmental sustainability. mdpi.comnih.gov For instance, the development of new catalytic systems, such as those employing transition metals, can enable previously difficult transformations. mdpi.com Photocatalysis and mechanochemistry are also emerging as powerful tools in organic synthesis, often allowing for reactions to proceed under milder conditions and without the need for solvents. mdpi.comnih.gov In the context of synthesizing molecules like this compound, which features heterocyclic rings, the development of efficient methods for constructing furan (B31954) and coumarin (B35378) scaffolds is crucial. researchgate.net Additionally, late-stage functionalization, where key structural motifs are introduced at the end of a synthesis, can be a highly effective strategy. nih.gov For example, ruthenium-catalyzed C-H hydroxylation has been used in the late-stage synthesis of flavonoid analogs. nih.gov The application of multicomponent reactions, which form several bonds in a single operation, can also significantly increase the efficiency of a synthetic route. mdpi.com

Stereoselective Synthesis Approachesamazon.com

Many biologically active molecules, including natural products and drugs, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. amazon.comwiley.com Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even harmful. wiley.com Stereoselective synthesis aims to produce a single desired stereoisomer of a chiral molecule. amazon.comwiley.com This can be achieved through various strategies, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, chiral reagents, or chiral catalysts. slideshare.net Asymmetric catalysis, in particular, has become a powerful tool for the enantioselective synthesis of complex molecules. wiley.comrsc.org

Key reactions in stereoselective synthesis include asymmetric hydrogenations, epoxidations, and carbon-carbon bond-forming reactions like aldol (B89426) and Michael additions. wiley.com The ability to control the three-dimensional arrangement of atoms is critical in the synthesis of complex natural products that often possess multiple stereocenters. rsc.orgnih.gov For a molecule like this compound, which possesses stereogenic centers, controlling the relative and absolute stereochemistry during the synthesis is a significant challenge. This would involve the application of stereoselective reactions to set the desired stereochemistry at each chiral center throughout the synthetic sequence. nih.govrsc.org

Challenges and Innovations in Complex Dimer Synthesis

The synthesis of dimeric natural products presents unique challenges, particularly in controlling the regioselectivity and stereoselectivity of the dimerization step. nih.gov While biomimetic approaches, which mimic the proposed biosynthetic pathway, can be effective, they sometimes fail to produce the natural product, leading instead to non-natural isomers. nih.gov This was the case in the synthesis of the coccinellid alkaloids, where direct dimerization of the monomeric precursors led to an incorrect regioisomer. nih.gov To overcome such challenges, innovative strategies are required. One successful approach involves a reaction cascade that forms multiple bonds and rings in a single, terminating sequence, allowing for the rapid construction of the complex dimeric core. nih.gov

In the context of this compound, a furanocoumarin dimer, a key challenge would be the selective formation of the bond linking the two monomeric units. marquette.edunih.gov This requires careful consideration of the reactivity of the monomeric precursors and the development of reaction conditions that favor the desired connectivity. The presence of multiple potential reaction sites on the furanocoumarin monomers necessitates a high degree of control to avoid the formation of undesired side products.

Semi-Synthesis and Derivatization for Analog Productionslideshare.net

Semi-synthesis is a strategy that utilizes a readily available natural product as a starting material to produce derivatives or analogues. mdpi.com This approach can be more efficient than total synthesis, especially when the starting natural product is complex but can be isolated in large quantities. mdpi.com The goal of semi-synthesis is often to create analogues with improved biological activity, better pharmacokinetic properties, or to explore the structure-activity relationships of a particular class of compounds. mdpi.commdpi.comrsc.org

This strategy involves chemically modifying the natural product starting material through one or more synthetic steps. nih.govrsc.org For example, different functional groups can be introduced or existing ones can be modified to generate a library of related compounds. mdpi.commdpi.com Microwave-assisted synthesis has been shown to improve the efficiency of some semi-synthetic transformations. mdpi.com This approach has been successfully applied to various classes of natural products, including flavonoids and triterpenoids, to produce novel derivatives with interesting biological activities. mdpi.comrsc.orgnih.gov

Biological Activities and Molecular Mechanisms of Rivulobirin a

Modulation of Drug-Metabolizing Enzymes and Transporters

Rivulobirin A has been identified as a potent modulator of key proteins involved in drug metabolism and transport, specifically Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp). evitachem.com Its inhibitory actions on these proteins have significant implications for potential drug-drug interactions. evitachem.com

Cytochrome P450 3A4 (CYP3A4) Inhibition and Mechanistic Studies

Cytochrome P450 3A4 is a crucial enzyme primarily found in the liver and small intestine, responsible for the metabolism of a vast number of drugs. medsafe.govt.nz Inhibition of CYP3A4 can lead to altered drug pharmacokinetics, potentially increasing the toxicity of co-administered drugs. biomolther.orgnih.gov The inhibition of CYP3A4 can be either reversible or mechanism-based (irreversible). medsafe.govt.nznih.gov Mechanism-based inhibition is characterized by its time- and concentration-dependent inactivation of the enzyme, where a reactive metabolite is formed that binds irreversibly to the enzyme. nih.govnih.gov

This compound has been shown to be a potent inhibitor of CYP3A4. evitachem.com The specific mechanism, whether reversible or irreversible, and the kinetic parameters of this inhibition, such as Ki (inhibition constant) and kinact (maximal rate of inactivation), are critical for understanding its clinical relevance. nih.gov Further mechanistic studies are necessary to fully elucidate the nature of this compound's interaction with CYP3A4.

Table 1: Effects of this compound on CYP3A4

ParameterObservationSource
CYP3A4 Inhibition Potent inhibitor evitachem.com
Mechanism Not fully elucidated

P-glycoprotein (P-gp) Inhibition and Impact on Efflux Pump Function

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux pump that transports a wide variety of substrates out of cells. wikipedia.orgindigobiosciences.com It is highly expressed in various tissues, including the intestinal epithelium, liver, kidneys, and the blood-brain barrier, where it plays a protective role by limiting the absorption and distribution of xenobiotics. wikipedia.orgindigobiosciences.commedicationsandnutrition.com Overexpression of P-gp in cancer cells is a major cause of multidrug resistance (MDR). mdpi.comnih.gov Inhibition of P-gp can enhance the bioavailability and efficacy of drugs that are its substrates. nih.govmdpi.com

This compound has been identified as a potent inhibitor of P-gp. evitachem.comscience.gov Its ability to block P-gp function can have significant therapeutic implications, particularly in overcoming MDR in cancer and improving drug delivery to the central nervous system (CNS). nih.govscience.gov

Cellular accumulation assays are commonly used to assess P-gp inhibitory activity. researchgate.net These assays measure the intracellular concentration of a fluorescent P-gp substrate, such as rhodamine 123 or daunorubicin, in the presence and absence of a potential inhibitor. indigobiosciences.comnih.gov An increase in the intracellular accumulation of the fluorescent substrate indicates inhibition of P-gp-mediated efflux. indigobiosciences.com

Studies have demonstrated that this compound can inhibit P-gp, which would be quantifiable through such cellular accumulation assays. science.gov The increased intracellular concentration of a co-administered P-gp substrate in the presence of this compound would confirm its inhibitory effect.

Table 2: Cellular Accumulation Assay Data for P-gp Inhibition

Assay TypeSubstrateEffect of this compoundSource
Cellular AccumulationFluorescent P-gp substrates (e.g., Rhodamine 123)Expected to increase intracellular accumulation science.gov

The function of P-gp as an efflux pump is fueled by the hydrolysis of ATP. mdpi.commdpi.com The ATPase activity of P-gp can be modulated by its substrates and inhibitors. drugbank.com Measuring the effect of a compound on P-gp's ATPase activity provides insights into its interaction with the transporter. plos.org Some inhibitors can stimulate ATPase activity, while others may inhibit it. mdpi.com

The interaction of this compound with P-gp would likely involve modulation of its ATPase activity. science.gov The nature of this modulation, whether stimulatory or inhibitory, would provide further details on its mechanism of P-gp inhibition.

Table 3: Effect of this compound on P-gp ATPase Activity

ParameterObservationSource
ATPase Activity Expected to modulate P-gp ATPase activity science.gov

The expression of P-gp can be regulated at the transcriptional and post-transcriptional levels by various signaling pathways and transcription factors. wikipedia.orgmdpi.com Some compounds can alter the expression of the ABCB1 gene, which encodes P-gp, leading to long-term changes in efflux capacity. mdpi.comnih.gov This regulation can be assessed by techniques such as Western blotting and RT-PCR to measure P-gp protein and mRNA levels, respectively. drugbank.com

While the direct inhibitory effects of this compound on P-gp function have been noted, its potential to regulate P-gp expression is an area for further investigation. science.gov Understanding whether this compound can down-regulate P-gp expression would be crucial for its potential long-term efficacy in overcoming MDR.

Table 4: Potential Regulatory Effects of this compound on P-gp Expression

Regulatory LevelMethod of AnalysisPotential Effect of this compoundSource
Protein Expression Western BlotTo be determined
mRNA Expression RT-PCRTo be determined

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from harmful substances. visikol.comfrontiersin.org P-gp is a key component of the BBB, actively effluxing a wide range of compounds from the brain back into the bloodstream. mdpi.comnih.gov Inhibition of P-gp at the BBB can enhance the penetration of drugs into the CNS, which is a critical strategy for treating neurological disorders. nih.govvisikol.com

Given its potent P-gp inhibitory activity, this compound has the potential to modulate BBB permeability. science.gov In vitro BBB models, such as those using co-cultures of endothelial cells, astrocytes, and pericytes, can be used to assess the ability of this compound to increase the transport of P-gp substrates across the barrier. mdpi.com Non-human in vivo studies would be necessary to confirm these findings and evaluate the potential for enhanced brain drug delivery. nih.govnih.gov It has been suggested that this compound may inhibit P-gp at the BBB under in vivo conditions. science.gov

Table 5: this compound and Blood-Brain Barrier Permeability

ModelPotential Effect of this compoundSource
In vitro BBB Model Increased permeability of P-gp substrates science.gov
Non-human in vivo Model Increased brain accumulation of co-administered P-gp substrates science.gov
Regulatory Effects on P-gp Expression

Neurobiological Activity and Targets

The neurobiological activity of a compound refers to its effects on the nervous system, encompassing its interactions with neural cells, pathways, and systems that govern physiological and cognitive functions. nih.govnih.govwikipedia.orgmrc.ac.uk These activities can range from modulating neurotransmission to influencing neuronal survival and plasticity.

This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme critical for hydrolyzing the neurotransmitter acetylcholine (B1216132) and terminating its signal at the synapse. researchgate.netuow.edu.au The inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficit, such as Alzheimer's disease. uow.edu.auffhdj.comnih.gov

In a study involving bioassay-guided fractionation of plant extracts to identify AChE inhibitors, a specific subfraction, F10f, demonstrated the most potent inhibitory activity with an IC₅₀ value of 25.2 µg/mL. uow.edu.au Phytochemical analysis of this active subfraction led to the identification of seventeen compounds, including the furanocoumarin this compound. uow.edu.au While the individual inhibitory contribution of this compound was not isolated in this study, in silico molecular docking analyses supported the experimental results, suggesting a high affinity of the constituent furanocoumarins and flavonoids for the AChE enzyme. researchgate.netuow.edu.au The anti-AChE activity of furanocoumarins as a chemical class has been previously reported, lending support to the potential role of this compound in the observed enzymatic inhibition. researchgate.net

Upon binding of a ligand to a cell-surface receptor, a cascade of intracellular events known as a signaling pathway is initiated. pressbooks.pubcreative-diagnostics.com This process, called signal transduction, translates the external signal into a specific cellular response. pressbooks.pub The activation of a receptor's intracellular components leads to a chain reaction involving second messengers and enzymes, ultimately altering cellular function. pressbooks.pubfrontiersin.org

Currently, specific research detailing the direct binding of this compound to neural receptors and its subsequent influence on distinct signaling pathways is not extensively documented in the scientific literature. While it is known to be an inhibitor of P-glycoprotein (P-gp), a transporter protein, its interactions with signaling receptors like G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) remain an area for further investigation.

Acetylcholinesterase (AChE) Inhibitory Activity

Anti-Inflammatory Mechanisms (via related analogues, e.g., Byakangelicol)

Due to the limited specific data on the anti-inflammatory mechanisms of this compound, the activities of its structural analogue, byakangelicol (B190708), are examined. Byakangelicol, a furanocoumarin isolated from Angelica dahurica, demonstrates significant anti-inflammatory properties through multiple molecular mechanisms. researchgate.netmedchemexpress.comnih.gov

Byakangelicol has been shown to be a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of pro-inflammatory prostaglandins. researchgate.netresearchgate.netnih.gov Research on human pulmonary epithelial cells (A549) has demonstrated that byakangelicol, at concentrations between 10 and 50 μM, effectively inhibits both the activity of the COX-2 enzyme and the expression of the COX-2 protein induced by the pro-inflammatory cytokine interleukin-1β (IL-1β). oup.comchemfaces.com Notably, byakangelicol shows high selectivity for COX-2, as it does not significantly affect the activity or expression of the constitutively expressed COX-1 enzyme at concentrations up to 200 μM. chemfaces.com

Table 1: Effect of Byakangelicol on COX-2

Cell LineInducerEffect of ByakangelicolConcentration RangeSelective for COX-2?Source
A549 (Human pulmonary epithelial)IL-1βInhibits COX-2 expression and activity10-50 μMYes (vs. COX-1 up to 200 μM) researchgate.netoup.comchemfaces.com
RAW264.7 (Macrophage-like)TiPsSuppresses COX-2 expressionNot specifiedTargets COX-2 nih.govresearchgate.net

The inhibitory effect of byakangelicol on COX-2 expression is, at least in part, mediated through its modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.govoup.com NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including COX-2. researchgate.netnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by agents like IL-1β, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Studies have shown that byakangelicol can partially inhibit the IL-1β-induced degradation of the IκB-α protein. oup.comchemfaces.com This action subsequently suppresses the translocation of the p65 subunit of NF-κB from the cytosol to the nucleus, thereby preventing the activation of NF-κB-dependent gene expression. oup.comchemfaces.com By impeding the NF-κB pathway, byakangelicol effectively curtails the production of key inflammatory mediators. nih.gov

A direct consequence of byakangelicol's dual inhibition of COX-2 expression and activity is the significant attenuation of prostaglandin (B15479496) E2 (PGE2) release. medchemexpress.commedchemexpress.com PGE2 is a principal pro-inflammatory prostaglandin synthesized by COX-2 that contributes to pain, fever, and swelling. ru.nlfrontiersin.orgnih.gov

Table 2: Summary of Anti-Inflammatory Mechanisms of Byakangelicol

MechanismTargetEffectCell TypeSource
COX-2 ModulationCOX-2 EnzymeInhibition of activity and expressionA549 researchgate.netoup.com
NF-κB InhibitionIκB-α degradation, p65 translocationSuppressionA549 oup.comchemfaces.com
PGE2 AttenuationPGE2 ReleaseReductionA549 medchemexpress.comoup.comchemfaces.com

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition

Osteoclastogenesis Regulation (via related analogues)

Osteoclastogenesis, the process of osteoclast differentiation, is a critical component of bone remodeling and is implicated in various bone diseases. While direct studies on this compound are limited, research into related furanocoumarin analogues reveals significant modulatory effects on key pathways that govern osteoclast formation and function.

Matrix Metalloproteinase-9 (MMP-9) Downregulation

Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix, a necessary step for osteoclast migration and bone resorption. wjgnet.com The expression and activity of MMP-9 are highly regulated during osteoclast differentiation. mdpi.com Certain furanocoumarin analogues have been shown to interfere with this process by downregulating MMP-9.

One such analogue, bergamottin (B190657) , has been demonstrated to suppress the expression of the MMP-9 gene. wjgnet.com Studies in MCF-7 breast cancer cells, a model often used to study metastatic processes that involve bone, have shown that bergamottin represses the transcriptional activation of the MMP-9 promoter. wjgnet.com Another related compound, psoralen (B192213) , has been found to inhibit the activation of MMP-9 induced by agents like phorbol (B1677699) 12-myristate 13-acetate (PMA) or tumor necrosis factor-alpha (TNF-α). wjgnet.com This inhibition is achieved by suppressing the activation of NF-κB, a key transcription factor that controls MMP-9 gene expression. wjgnet.com

CompoundTargetEffectCellular Context
Bergamottin MMP-9 Gene ExpressionSuppression via repression of promoter activationHuman fibrosarcoma HT-1080 cells, MCF-7 breast cancer cells wjgnet.com
Psoralen MMP-9 ActivationInhibition by suppressing NF-κB activationTumoral cells wjgnet.com

These findings indicate that furanocoumarins related to this compound can disrupt osteoclastogenesis by targeting the expression and activation of MMP-9, thereby interfering with the cellular machinery required for bone resorption.

Nuclear Factor of Activated T-cells, Cytoplasmic 1 (NFATc1) Modulation

Nuclear Factor of Activated T-cells, Cytoplasmic 1 (NFATc1) is considered the master transcription factor for osteoclast differentiation. nih.govnih.gov Its activation and translocation to the nucleus are essential for the expression of numerous osteoclast-specific genes. frontiersin.org The modulation of NFATc1 signaling presents a key therapeutic target for controlling diseases characterized by excessive bone resorption. nih.govmdpi.com

Analogues of this compound can influence NFATc1 activity, primarily through indirect mechanisms involving upstream signaling pathways like NF-κB. The transcription and auto-amplification of NFATc1 during osteoclastogenesis are heavily dependent on NF-κB activation following RANKL (Receptor Activator of Nuclear Factor-κB Ligand) stimulation. frontiersin.org

The furanocoumarin psoralen has been shown to regulate the function of osteoclasts and osteoblasts. wjgnet.com Its mechanism involves the suppression of the NF-κB signaling pathway. wjgnet.com By inhibiting NF-κB, psoralen can effectively dampen the downstream induction and amplification of NFATc1, which is a critical step for committing progenitor cells to the osteoclast lineage. wjgnet.comfrontiersin.org Therefore, furanocoumarins that modulate NF-κB can consequently regulate NFATc1 and inhibit the formation of mature, bone-resorbing osteoclasts.

CompoundUpstream TargetDownstream EffectMechanism
Psoralen NF-κB ActivationModulation of NFATc1 activitySuppression of NF-κB signaling cascade, which is required for NFATc1 induction wjgnet.com

Hepatocellular Effects (via related analogues)

The liver is a primary site for the metabolism of xenobiotics, including many natural compounds. Furanocoumarin analogues of this compound exhibit significant interactions with hepatocytes, the main cell type of the liver, influencing both metabolic enzyme expression and cellular responses to stress.

Induction of CYP3A4 Expression in Hepatocytes

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in the human liver, responsible for the metabolism of a large percentage of clinically used drugs. mdpi.com While many furanocoumarins are famous for their mechanism-based inhibition of CYP3A4, leading to drug interactions with substances like grapefruit juice, research shows that some analogues can also cause an induction of CYP enzymes under certain conditions. nih.govamegroups.cn

Studies in mouse models have demonstrated that long-term administration of linear furanocoumarins can lead to an increase in the expression and activity of hepatic P450 enzymes, including CYP3A11 (the functional ortholog of human CYP3A4). nih.gov Specifically, the furanocoumarins isopimpinellin and imperatorin were found to induce a significant increase in P450 protein expression. nih.gov This induction is thought to be mediated, at least in part, through the activation of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the transcription of the CYP3A4 gene. nih.gov Research using HepG2 cells has also shown that extracts containing furanocoumarins can up-regulate the mRNA expression of CYP3A4. researchgate.net

CompoundEnzyme InducedFold Increase in Activity (P450 2B9/10)Model System
Isopimpinellin P450 2B10, P450 3A11~100-foldMouse liver nih.gov
Imperatorin P450 2B10, P450 3A11~100-foldMouse liver nih.gov

This dual inhibitory and inductive capability highlights the complex interaction between furanocoumarin analogues and hepatic drug-metabolizing enzymes.

Protection Against Cytotoxicity in Liver Cells (e.g., HepG2)

Hepatocellular carcinoma (HCC) is a major health concern, and the human liver cancer cell line HepG2 is a common in-vitro model for studying hepatotoxicity and the effects of potential anticancer agents. mdpi.comnih.gov Furanocoumarin analogues have demonstrated complex effects on HepG2 cells, ranging from inducing cytotoxicity in cancer cells to protecting against carcinogenic processes.

For instance, the furanocoumarin xanthotoxin was found to have potent cytotoxic activity against HepG2 cells, with an IC₅₀ of 6.9 µg/mL, inducing apoptosis and cell cycle arrest. nih.govresearchgate.net While this is a desired outcome for an anticancer agent, it does not represent a general hepatoprotective effect.

Conversely, the related furanocoumarin bergapten (B1666803) has been shown to exert a protective effect by inhibiting liver carcinogenesis in HepG2 cells. mdpi.com Bergapten activates liver X receptors (LXRs) and inhibits the PI3K/Akt signaling pathway. mdpi.com This action leads to a reduction in key lipogenic proteins (SREBP-1, FASN, SCD1), thereby preventing the fatty acid synthesis that supports tumor growth. mdpi.com By modulating these pathways, bergapten can protect liver cells from the pathological changes associated with carcinogenesis.

CompoundEffect on HepG2 CellsMechanism
Xanthotoxin Cytotoxicity, Induction of ApoptosisInhibition of topoisomerase II, cell cycle arrest nih.govresearchgate.net
Bergapten Inhibition of CarcinogenesisActivation of LXRs, Inhibition of PI3K/Akt pathway, reduced fatty acid synthesis mdpi.com

These findings underscore the diverse hepatocellular effects of furanocoumarins, which can be harnessed for different therapeutic goals depending on the specific analogue and the cellular context.

Structure Activity Relationships Sar of Rivulobirin a and Its Analogues

Identification of Pharmacophores for CYP3A4 Inhibition

The primary pharmacophore of rivulobirin A for the inhibition of Cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme, is its dimeric furanocoumarin structure. researchgate.netresearchgate.net Research has consistently shown that furanocoumarin dimers are exceptionally potent inhibitors of CYP3A4 compared to their monomeric counterparts. researchgate.netresearchgate.netnih.govamegroups.cn

Key features contributing to its inhibitory activity include:

Dimeric Structure : this compound is one of the few furanocoumarin dimers identified as a potent CYP3A4 inhibitor. researchgate.net Studies on synthetic furanocoumarin dimers confirm that linking two furanocoumarin units creates inhibitors with significantly higher potency, with IC₅₀ values in the nanomolar range. nih.gov This suggests the two furanocoumarin moieties can span the large active site of CYP3A4, potentially interacting with multiple binding regions simultaneously. researchgate.net

Furan (B31954) Moiety : The furan ring is a critical component for the interaction with CYP3A4. Studies on analogues where the furan moiety was reduced showed a significant decrease in inhibitory potency, indicating its direct involvement in the binding or mechanism of inhibition. capes.gov.br

Linker : The nature of the linker connecting the two furanocoumarin units is crucial. While the specific linker in this compound has not been extensively modified in studies, research on synthetic dimers shows that the length and flexibility of the linker dictate the orientation of the two furanocoumarin heads within the enzyme's active site, thereby modulating inhibitory strength. nih.gov

Table 1: Comparison of CYP3A4 Inhibitory Potency This table collates findings on the general potency of different furanocoumarin types as described in the literature.

Compound Class General Inhibitory Potency (IC₅₀ Range) Key Structural Feature Source(s)
Furanocoumarin Dimers (e.g., this compound) Very High (< 0.2 µmol/L) Two furanocoumarin units joined by a linker researchgate.netamegroups.cnnih.gov
Furanocoumarin Monomers Low to Moderate Single furanocoumarin unit researchgate.netamegroups.cncapes.gov.br
Simple Coumarins (lacking furan ring) Very Low / Inactive (> 100 µmol/L) Coumarin (B35378) backbone only amegroups.cn

Elucidation of Structural Determinants for P-gp Modulation

This compound has been identified as a strong inhibitor of P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance in cancer cells and affects drug absorption. researchgate.netresearchgate.net Its inhibitory effect on the transport of P-gp substrates like digoxin (B3395198) was found to be more potent than that of the related monomeric furanocoumarin, byakangelicol (B190708). researchgate.net

The structural determinants for its P-gp modulation are linked to general characteristics observed for other potent P-gp inhibitors:

High Molecular Weight and Lipophilicity : P-gp substrates and inhibitors are often large, lipophilic molecules. The dimeric nature of rivuloborin A gives it a substantial size and complex structure that likely favors interaction with the hydrophobic, polyspecific drug-binding pocket of P-gp. conicet.gov.ar

Aromatic Systems : The presence of two planar furanocoumarin ring systems is a key feature. P-gp's binding site is known to be rich in aromatic residues, and interactions such as π-π stacking with these rings are likely important for stable binding. conicet.gov.ar

Oxygenated Moieties : The ether linkages in the linker and the lactone and furan oxygen atoms provide hydrogen bond accepting capabilities, which can contribute to binding affinity within the P-gp cavity.

Characterization of Moieties Critical for AChE Inhibition

There is currently a lack of direct scientific evidence specifically identifying this compound as an inhibitor of acetylcholinesterase (AChE). While some plants from the Umbelliferae family, the same family from which this compound is sourced, are known to contain compounds with AChE inhibitory activity, the specific activity of this compound itself has not been reported in the reviewed literature. thieme-connect.comuniroma1.it

Studies on other furanocoumarins have suggested that certain features, such as oxygenated isoprenyl units, might enhance AChE inhibitory activity. researchgate.net However, without direct testing of this compound and its analogues against AChE, the moieties critical for such an interaction remain uncharacterized.

Influence of Substituent Variations on Biological Activities (e.g., oxy-substitution)

While specific synthetic analogues of this compound with varied substituents have not been extensively reported, the structure-activity relationship can be inferred by comparing it to related compounds and general furanocoumarin chemistry.

Dimerization : The most significant structural variation is the dimerization itself. The linkage of two furanocoumarin molecules is the primary reason for its high potency against CYP3A4 and P-gp when compared to monomeric furanocoumarins. researchgate.netresearchgate.net

Oxy-substitution : The biological activity of coumarins and furanocoumarins is highly dependent on the substitution pattern on the aromatic ring. conicet.gov.arnih.gov The specific oxygenation pattern on the furanocoumarin scaffolds of this compound is integral to its identity and activity. For other furanocoumarins, the presence and position of methoxy (B1213986) groups (a form of oxy-substitution) can significantly alter their biological effects, including anticancer and P-gp inhibitory activities. conicet.gov.arnih.gov It is plausible that modifying the oxy-substituents on the this compound backbone would modulate its potency and selectivity toward its targets.

Conformational Flexibility and Ligand-Target Interactions

The chemical structure of this compound consists of two rigid, planar furanocoumarin moieties connected by a flexible, multi-carbon linker. This conformational flexibility is a critical aspect of its interaction with biological targets. Molecular modeling principles suggest that such flexibility is advantageous for binding to enzymes like CYP3A4 and P-gp, which are known for their large and adaptable active sites. upc.eduwordalchemytranslation.com

The flexible linker allows the two furanocoumarin "heads" to rotate and orient themselves to achieve an optimal fit within the binding pocket. This adaptability could enable the molecule to engage with multiple subsites simultaneously, leading to the high-affinity binding and potent inhibition observed, a mechanism often proposed for potent dimeric inhibitors. researchgate.net The ability to adopt different low-energy conformations may explain its potent activity against multiple, structurally distinct targets like CYP3A4 and P-gp.

Advanced Research Methodologies and Future Perspectives

High-Throughput Screening for Novel Targets and Activities

High-throughput screening (HTS) is a critical technology in drug discovery, enabling the rapid assessment of large numbers of compounds for their effects on specific biological targets or cellular phenotypes. bio-rad.comevotec.com For a natural product like rivulobirin A, HTS can be instrumental in uncovering novel therapeutic applications beyond its known inhibitory effects on Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp).

The process involves testing this compound against extensive libraries of molecular targets, which can include enzymes, receptors, and other proteins implicated in various diseases. researchgate.net Both target-based and phenotypic screening approaches are valuable. bio-rad.comevotec.com Target-based screening would measure the direct interaction or modulation of purified proteins by this compound, while phenotypic screening would assess its effects on whole cells or organisms to identify a desired change in phenotype, which can sometimes lead to the discovery of entirely new mechanisms of action. bio-rad.com

A powerful HTS method is high-throughput RNA interference (HT-RNAi) screening. This technique can identify genes that mediate the cellular response to a compound. nih.govnih.gov By systematically silencing genes in the presence of this compound, researchers could identify genetic dependencies that reveal its molecular targets and pathways of action. nih.gov This approach has the potential to greatly expand the known bioactivity profile of this compound and suggest new avenues for its therapeutic development. nih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and simulation have become indispensable tools in modern biomedical research, offering insights into the behavior of molecules at an atomic level. sydney.edu.aubenthambooks.com These methods are particularly useful for studying complex systems and can answer "what if" questions based on existing data, thereby guiding further experimental work. sydney.edu.au

Molecular dynamics (MD) simulations, for instance, can capture the constant motion of biomolecules, providing a dynamic view of interactions that static structures cannot. nih.govmdpi.comnih.gov For this compound, MD simulations could be employed to study its interaction with known targets like CYP3A4 in a simulated physiological environment, revealing details about the stability of the binding and the conformational changes that occur upon interaction. mdpi.com These simulations track the movements of every atom in the system over time, governed by the principles of physics, to provide a detailed trajectory of the molecular interactions. mdpi.com

Ligand-Protein Docking Studies

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. nih.govjabonline.in For this compound, docking studies are crucial for understanding the structural basis of its inhibitory activity against enzymes like CYP3A4. These studies can reveal the specific amino acid residues within the active site that interact with the furanocoumarin dimer. researchgate.net

The process involves generating a three-dimensional model of both this compound and the target protein, often from crystallographic data. Docking algorithms then explore various possible binding poses, scoring them based on factors like shape complementarity and intermolecular forces. jabonline.in For CYP3A4, docking studies have shown that residues such as Ala305, Ser119, and Ala370 are frequently involved in ligand interactions. researchgate.net Similar analyses for this compound could pinpoint key hydrogen bonds, hydrophobic interactions, and electrostatic interactions, providing a rationale for its potent inhibitory effect and guiding the design of synthetic analogues with improved properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For furanocoumarin derivatives, QSAR studies have been successfully used to understand the molecular characteristics that govern their inhibitory effects on CYP3A4. nih.gov

These analyses involve calculating a variety of molecular descriptors for a set of related compounds, such as their lipophilicity (logP), molecular weight, and electronic properties. nih.gov A mathematical model is then developed to relate these descriptors to the observed biological activity, such as the IC50 value for CYP3A4 inhibition. nih.gov Studies on furanocoumarins have indicated that properties like lipophilicity and molecular size are significant factors in their interaction with CYP3A4. nih.gov Applying QSAR to a series of this compound analogues could identify the key structural features of the dimer that are responsible for its potent activity, facilitating the rational design of new, even more effective inhibitors. researchgate.netfrontiersin.org

Omics Technologies in Natural Product Research

The "omics" technologies, including metabolomics and proteomics, have revolutionized natural product research by providing a global view of the molecules and proteins within a biological system. um6p.ma These approaches are essential for elucidating the complex biosynthetic pathways of natural products and for identifying their molecular targets. um6p.mafrontiersin.org

Metabolomics for Pathway Elucidation

Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a cell, tissue, or organism. mdpi.com By analyzing the metabolome, researchers can gain insights into the biochemical pathways that are active under specific conditions. mdpi.com To elucidate the biosynthetic pathway of this compound, a metabolomics approach would be highly valuable. researchgate.net

This would involve analyzing the metabolic profiles of the source plant, such as Pleurospermum rivulorum, under different conditions or at different developmental stages. By correlating the presence of this compound with other related metabolites, it is possible to identify potential precursors and intermediates in its biosynthesis. core.ac.uk When combined with transcriptomics (the study of the complete set of RNA transcripts), researchers can link the identified metabolites to the genes encoding the biosynthetic enzymes, providing a comprehensive understanding of how this compound is produced in nature. mdpi.comresearchgate.net

Proteomics for Target Identification

Proteomics is the large-scale study of proteins, particularly their structures and functions. biognosys.com In the context of natural product research, chemical proteomics is a powerful strategy for identifying the protein targets of bioactive compounds like this compound. frontiersin.orgcreative-proteomics.commdpi.com This is crucial for understanding its mechanism of action and for discovering potential off-target effects. biognosys.com

Development of Analytical Methods for Detection and Quantification in Biological Systems

The development of sensitive and specific analytical methods is crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. While specific methods exclusively for this compound are not extensively detailed in current literature, established techniques for the detection and quantification of furanocoumarins, including dimers, in biological matrices provide a strong framework.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary separation techniques for analyzing furanocoumarins. researchgate.netnih.gov These methods are often coupled with highly sensitive detectors.

Mass Spectrometry (MS): The combination of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (MS/MS), is the gold standard for quantifying pharmaceutical compounds in complex biological samples like blood, plasma, and urine. japsonline.comresearchgate.netmdpi.com This technique offers high selectivity and sensitivity, allowing for the detection of trace amounts of the compound and its metabolites. mdpi.com Methods like UPLC-MS/MS have been successfully used to quantify various furanocoumarins and their metabolites in human plasma and urine after the consumption of grapefruit juice. researchgate.netresearchgate.net

Detector Types: Besides MS, other detectors like UV and diode array detectors (DAD) are also employed, though they may offer less specificity compared to MS. nih.gov

Sample Preparation: Before analysis, biological samples require purification and concentration to remove interfering substances and enhance the signal of the target analyte. nih.gov Common techniques include:

Solid-Phase Extraction (SPE): This is a widely used method for cleaning up complex samples like meconium and can be combined with techniques like capillary electrophoresis (CE) to improve sensitivity. japsonline.com

Liquid-Liquid Extraction (LLE): Another conventional method for sample preparation. japsonline.com

Protein Precipitation (PPT): Used to remove proteins from plasma or serum samples. nih.gov

The application of these established methodologies, particularly UPLC-MS/MS, would be the logical approach for developing a robust and validated assay for the detection and quantification of this compound in preclinical and potentially clinical studies.

Analytical TechniqueApplication for this compoundKey Advantages
UPLC-MS/MS Quantification in plasma, urine, tissuesHigh sensitivity, high selectivity, structural confirmation
HPLC-DAD Preliminary analysis, quality controlLower cost, simpler operation
Solid-Phase Extraction Sample cleanup from biological matricesRemoves interferences, concentrates analyte
Liquid-Liquid Extraction Sample cleanupEstablished and effective method

Biotechnological Approaches for Sustainable Production

The natural abundance of this compound in plants is often low, making extraction a challenging and potentially unsustainable process. acs.orguminho.pt Biotechnological methods offer a promising alternative for the sustainable and scalable production of furanocoumarins and their derivatives.

In Vitro Plant Cultures: Culturing plant cells, tissues, or organs in bioreactors provides a controlled environment for producing secondary metabolites. frontiersin.orgnih.gov For instance, in vitro cultures of Ruta corsica in temporary immersion bioreactors have been optimized for the production of furanocoumarins like xanthotoxin and bergapten (B1666803). nih.gov This approach ensures a continuous supply of the compound, independent of geographical and seasonal variations, and can be a valuable alternative to traditional cultivation. nih.gov Furthermore, manipulating culture conditions, such as light exposure, has been shown to increase furanocoumarin production in the leaves of Brosimum gaudichaudii, offering a more sustainable harvesting method. frontiersin.org

Microbial Fermentation: Using engineered microorganisms as cell factories is a highly attractive strategy. The production of vitamin B2 (riboflavin) has seen a complete shift from chemical synthesis to more sustainable and cost-effective microbial fermentation, a model that could be applied to complex natural products like this compound. wbcsd.orgsrce.hr

These biotechnological strategies could be harnessed to produce the necessary precursors or even the final dimeric structure of this compound, overcoming the limitations of plant extraction.

Integration of Synthetic Biology for Pathway Diversification

Synthetic biology provides powerful tools to engineer the biosynthetic pathways of furanocoumarins in microbial hosts, enabling not only increased production but also the creation of novel derivatives. uminho.ptresearchgate.net

Heterologous Expression in Microorganisms: The biosynthetic pathway for furanocoumarins, starting from the amino acid tyrosine, has been successfully engineered in microorganisms like Escherichia coli and Saccharomyces cerevisiae (yeast). uminho.ptacs.orgnih.gov While challenges remain, particularly with the expression of plant-derived enzymes like P450s, significant progress has been made in producing key intermediates such as umbelliferone (B1683723) and marmesin (B225713). acs.orgacs.orgnih.gov

Pathway Engineering and Optimization: Scientists have employed various strategies to enhance production, including:

Enzyme Screening: Identifying more efficient enzymes, such as robust prenyltransferases and marmesin synthases. acs.org

Genetic Modification: Overexpressing key genes, deleting competing pathways, and truncating enzyme transmembrane domains to improve solubility and activity. acs.orgnih.gov

Host Selection: While E. coli has been used, S. cerevisiae is often considered a more suitable host for expressing complex plant enzymes like P450s, which are crucial for furanocoumarin biosynthesis. cornell.edumdpi.com

Pathway Diversification: By introducing new enzymes or modifying existing ones, synthetic biology can create a diverse range of furanocoumarin structures that are not found in nature. nih.gov This "branching" of the biosynthetic pathway could lead to the synthesis of novel this compound analogs with improved therapeutic properties. frontiersin.org The convergent evolution of furanocoumarin pathways in different plant families suggests a modularity that can be exploited for synthetic biology applications. researchgate.net

The integration of synthetic biology holds the key to unlocking the full potential of the furanocoumarin scaffold, allowing for the customized production of this compound and a library of related compounds for drug screening.

Conceptual Directions for Drug Discovery and Development Initiatives

The potent biological activities of this compound position it as an intriguing starting point for drug discovery and development, particularly in the context of drug metabolism and transport. ppd.comfrontiersin.org

Modulation of Drug Metabolism: this compound is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of approximately 50% of clinically used drugs. frontiersin.orgresearchgate.net Furanocoumarin dimers, in general, have shown stronger inhibitory effects than their monomeric counterparts. researchgate.netamegroups.cn This property could be leveraged in several ways:

Bioavailability Enhancer: Co-administration of a CYP3A4 inhibitor like this compound could increase the oral bioavailability of other drugs that are heavily metabolized by this enzyme, potentially allowing for lower doses and reduced costs. This is the same principle behind the well-known "grapefruit juice effect". amegroups.cn

Lead for New CYP Inhibitors: this compound can serve as a scaffold for designing more selective and potent CYP3A4 inhibitors for specific therapeutic applications.

Overcoming Multidrug Resistance: this compound has also demonstrated strong inhibitory effects on P-glycoprotein (P-gp), an efflux pump that plays a significant role in multidrug resistance in cancer and can limit drug penetration into the brain. cornell.eduresearchgate.net By inhibiting P-gp, this compound or its derivatives could potentially be used in combination with chemotherapy to enhance the efficacy of anticancer drugs or to improve the delivery of drugs across the blood-brain barrier. cornell.edu

Synthesis of Novel Derivatives: The complex structure of this compound offers multiple sites for chemical modification. The synthesis of novel derivatives is a key strategy in drug development to optimize activity, selectivity, and pharmacokinetic properties. mdpi.comsemanticscholar.orgacademie-sciences.frrsc.org Future research could focus on creating a library of this compound analogs and screening them for enhanced or novel biological activities, such as anti-inflammatory or anticancer effects, which have been observed in other furanocoumarins. mdpi.com

The journey from a natural product to a marketed drug is long and complex, requiring extensive preclinical and clinical evaluation. ppd.comfrontiersin.org However, the unique dimeric structure and potent biological activity of this compound make it a compelling candidate for further investigation in drug discovery programs.

Q & A

Q. What spectroscopic and chromatographic methods are essential for characterizing Rivulobirin A’s structure?

this compound’s dimeric furanocoumarin structure is elucidated using high-resolution mass spectrometry (HR-SIMS) for molecular formula determination (C₃₂H₃₀O₁₁) and 2D-NMR techniques (COSY, HMBC, HSQC) for connectivity mapping. Absolute configuration at chiral centers (e.g., C-12′) is resolved via the modified Mosher method, comparing Δδ values of (R)- and (S)-MTPA esters. Structural ambiguities, such as distinguishing 3-methylbutyl vs. 3-methyl-3-butenyl substituents, require comparative NMR analysis with analogs like Rivulobirin E .

Q. From which botanical sources is this compound isolated, and what extraction protocols are validated?

Q. What biological activities are associated with this compound, and how are these assessed experimentally?

this compound exhibits potent CYP3A inhibition (IC₅₀ ~0.1 μM), comparable to ketoconazole. Activity is quantified via fluorometric assays using human liver microsomes or recombinant CYP3A4, with 7-benzyloxy-4-trifluoromethylcoumarin as a substrate. Dose-response curves are analyzed using nonlinear regression to calculate IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data in this compound derivatives?

Ambiguities in substituent assignments (e.g., tert-O-heraclenyl vs. linear furanocoumarin units) are addressed through ROESY correlations to confirm spatial proximities and HSQC/HMBC for heteronuclear couplings. Comparative studies with structurally defined analogs (e.g., Rivulobirin C/D) and solvent titration (CDCl₃ vs. DMSO-d₆) can clarify signal splitting patterns .

Q. What experimental designs are optimal for studying this compound’s CYP3A inhibition mechanism?

Use time-dependent inhibition assays with pre-incubation of this compound (0–10 μM) and CYP3A4 for 30 minutes. Measure residual activity via LC-MS/MS quantification of metabolite formation. Include controls for reversible inhibition (e.g., ketoconazole) and assess mechanism via dialysis reactivation experiments. Kinetic parameters (Kᵢ, kᵢₙₐcₜ) are derived from nonlinear fitting of activity vs. time curves .

Q. How do structural modifications (e.g., dimerization vs. trimerization) affect this compound’s bioactivity?

Dimerization enhances inhibitory potency by enabling dual active-site interactions in CYP3A4, as evidenced by this compound’s lower IC₅₀ compared to monomeric furanocoumarins. Trimeric derivatives (e.g., Rivulotririn C) show reduced activity due to steric hindrance, validated by molecular docking simulations (PDB: 1TQN) and free-energy perturbation calculations .

Q. What strategies mitigate low yields during this compound isolation from natural sources?

Optimize extraction with chloroform-methanol gradients (3:1 v/v) and employ LC-MS-guided fractionation to target dimeric furanocoumarins. Semi-synthesis from heraclenol monomers via oxidative coupling (e.g., Mn(OAc)₃-mediated dimerization) improves scalability, with yields monitored via UPLC-PDA .

Q. How should this compound be validated as a selective CYP3A probe inhibitor?

Validate specificity via panel assays against CYP2D6, CYP2C9, and CYP1A2. Demonstrate reversibility by comparing activity recovery post-dialysis. Correlate in vitro IC₅₀ with ex vivo inhibition in human hepatocytes, adjusting for protein binding using equilibrium dialysis .

Q. Methodological Notes

  • Data Contradiction Analysis : Discrepancies in bioactivity data (e.g., variable IC₅₀ across studies) may arise from differences in enzyme sources (recombinant vs. microsomal CYP3A4) or pre-incubation times. Normalize results to internal controls (e.g., ketoconazole) and report inter-assay variability .
  • Structural Confirmation : Always cross-validate NMR assignments with synthetic standards or enzymatic hydrolysis products to rule out isolation artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.